2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine
Description
2-(6-Bromo-5-methoxy-1H-indol-3-yl)ethanamine is a substituted tryptamine derivative characterized by a bromo group at position 6 and a methoxy group at position 5 of the indole ring. This compound belongs to the class of psychoactive or bioactive indolealkylamines, which are structurally related to neurotransmitters like serotonin and melatonin.
Properties
Molecular Formula |
C11H13BrN2O |
|---|---|
Molecular Weight |
269.14 g/mol |
IUPAC Name |
2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C11H13BrN2O/c1-15-11-4-8-7(2-3-13)6-14-10(8)5-9(11)12/h4-6,14H,2-3,13H2,1H3 |
InChI Key |
SUUXLETZLKLOKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CN2)CCN)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the Fischer indole synthesis, where the starting material is reacted with phenylhydrazine hydrochloride under acidic conditions to form the indole core .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: Reduced derivatives.
Substitution: Substituted indole derivatives
Scientific Research Applications
Pharmaceutical Development
Therapeutic Potential : Research indicates that 2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. Its structural similarities to other indole derivatives have led to investigations into its efficacy against multiple cancer types .
- Neuropharmacological Effects : The compound may influence neurotransmitter systems, particularly serotonin receptors, indicating potential applications in treating mood disorders such as anxiety and depression.
Research Applications
Biological Studies : The compound has been utilized in various biological assays to explore its interaction with cellular targets. Notably, it has been assessed for:
- Cellular Processes : Studies have shown that it can affect cellular signaling pathways, influencing processes such as apoptosis and proliferation in cancer cells .
- Enzyme Inhibition : Research indicates that structural modifications similar to those found in this compound can enhance inhibitory effects on cyclooxygenase enzymes, which are critical in inflammatory responses.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the body, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Features and Molecular Properties
*Calculated based on isotopic masses.
Key Observations:
Substituent Position Effects :
- The 5-methoxy group (as in 5-MeO-DALT and 5-methoxytryptamine) is associated with melatonin receptor affinity , whereas the 6-methoxy analog () may exhibit altered receptor selectivity due to steric hindrance .
- Bromine at position 6 in the target compound distinguishes it from the more common 5-bromo analogs (e.g., ), which are often explored for anti-inflammatory or cytotoxic properties .
The primary amine in the target compound may favor polar interactions but reduce bioavailability.
Molecular Weight and Solubility: Bromine increases molecular weight (~285 vs. This could be mitigated by hydrochloride salt formation, as seen in .
Insights:
- Unlike DPIE derivatives (), which have bulky diphenyl groups, the target compound’s smaller substituents might favor central nervous system activity.
Biological Activity
2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine, an indole derivative, has gained attention in recent years due to its diverse biological activities and potential therapeutic applications. The compound is characterized by the presence of a bromine atom at the 6-position and a methoxy group at the 5-position of the indole ring. This unique structure contributes to its reactivity and biological effects, making it a subject of extensive research.
- Molecular Formula : C11H13BrN2O
- Molecular Weight : 269.14 g/mol
The indole structure is significant in many natural products and pharmaceuticals, which often exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.
The biological activity of 2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine is primarily attributed to its interaction with various enzymes and cellular pathways. It has been shown to modulate enzyme activity involved in metabolic pathways and exhibit cytotoxic effects on specific cell types. Notably, it may inhibit enzymes associated with cell proliferation, suggesting potential applications in cancer therapy .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity :
-
Antimicrobial Properties :
- Preliminary studies suggest that 2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine possesses antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
-
Modulation of Enzyme Activity :
- The compound has been observed to influence the activity of various enzymes involved in metabolic processes, potentially leading to therapeutic benefits in metabolic disorders.
Research Findings
A summary of key findings from recent studies on 2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine includes:
Case Studies
Several case studies have highlighted the efficacy of 2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine:
-
Study on Cancer Cell Lines :
- In vitro experiments showed that treatment with varying concentrations of the compound resulted in significant reductions in cell viability across multiple cancer cell lines, indicating its potential as a chemotherapeutic agent.
-
Enzyme Inhibition Assays :
- Assays conducted to evaluate the inhibitory effects on topoisomerase I revealed that the compound significantly reduced enzyme activity, corroborating its role as a potential anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
